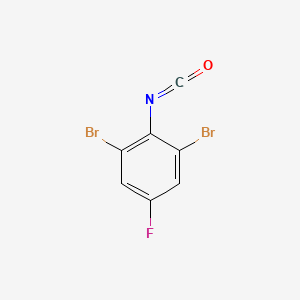

Isocyanate de 2,6-dibromo-4-fluorophényle

Vue d'ensemble

Description

2,6-Dibromo-4-fluorophenyl isocyanate is a useful research compound. Its molecular formula is C7H2Br2FNO and its molecular weight is 294.9 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Dibromo-4-fluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dibromo-4-fluorophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-fluorophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

L'isocyanate de 2,6-dibromo-4-fluorophényle : est un réactif précieux en synthèse organique. Il est utilisé pour introduire le groupe isocyanate dans les molécules organiques, qui peuvent ensuite réagir pour former des urées, des carbamates et une variété d'autres composés azotés. Cette réactivité est essentielle pour la synthèse de molécules complexes en chimie médicinale et en science des matériaux .

Recherche pharmaceutique

En recherche pharmaceutique, ce composé sert d'intermédiaire dans la synthèse de divers médicaments. Sa réactivité avec les amines et les alcools est particulièrement utile pour construire des pharmacophores, les structures actives au sein des molécules médicamenteuses qui interagissent avec les cibles biologiques .

Développement des pesticides

Le groupe isocyanate de l'this compound est instrumental dans le développement des pesticides. Il peut être utilisé pour créer de nouvelles classes d'insecticides et de fongicides, où les atomes de brome peuvent ajouter à l'activité pesticide en raison de leur effet d'atome lourd .

Science des matériaux

En science des matériaux, ce composé peut être utilisé pour modifier les propriétés de surface des matériaux. Par exemple, il peut être appliqué pour créer des surfaces hydrophobes ou pour introduire des groupes fonctionnels spécifiques qui peuvent ensuite réagir pour former des polymères ou des revêtements .

Synthèse chimique

Cet isocyanate est également utilisé en synthèse chimique pour produire des colorants, des pigments et autres colorants. Les atomes de brome peuvent être impliqués dans diverses réactions de couplage, conduisant à une large gamme de composés colorés pour des applications industrielles .

Recherche en protéomique

Pour la recherche en protéomique, l'this compound peut être utilisé pour étiqueter les protéines. Le groupe isocyanate réagit avec les groupes amino des protéines, permettant l'introduction d'étiquettes pour la purification ou la détection dans des échantillons biologiques complexes .

Chimie analytique

En chimie analytique, il peut être utilisé comme agent de dérivatisation. Il réagit avec divers groupes fonctionnels, les rendant plus détectables par des techniques analytiques telles que la spectrométrie de masse ou la chromatographie, améliorant ainsi la sensibilité et la sélectivité .

Science de l'environnement

Enfin, en science de l'environnement, les chercheurs peuvent utiliser ce composé pour étudier les processus de dégradation. Ses atomes de brome et de fluor en font un bon composé modèle pour étudier le devenir environnemental des aromatiques halogénés, qui sont des polluants courants .

Mécanisme D'action

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 2,6-Dibromo-4-fluorophenyl isocyanate involves its interaction with these targets. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with these compounds . The exact changes resulting from these interactions depend on the specific target molecule.

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted via several pathways .

Action Environment

The action, efficacy, and stability of 2,6-Dibromo-4-fluorophenyl isocyanate can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can affect its reactivity . Moreover, it is sensitive to moisture , suggesting that humidity could impact its stability and efficacy.

Activité Biologique

2,6-Dibromo-4-fluorophenyl isocyanate is an organic compound notable for its isocyanate functional group, which plays a pivotal role in its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with biological macromolecules.

The molecular formula of 2,6-dibromo-4-fluorophenyl isocyanate is C8H4Br2FNO, with a molecular weight of approximately 292.93 g/mol. This compound features two bromine atoms and one fluorine atom on the phenyl ring, contributing to its unique chemical reactivity.

The biological activity of 2,6-dibromo-4-fluorophenyl isocyanate primarily stems from its electrophilic nature, allowing it to react with nucleophilic sites in proteins and other biomolecules. The isocyanate group can form covalent bonds with amino acids containing nucleophilic groups (e.g., lysine, cysteine), leading to modifications that can alter protein function and stability.

Biological Activity Overview

Research has indicated that compounds containing isocyanate groups exhibit various biological activities, including:

- Anticancer Activity : Isocyanates have been shown to possess cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that similar compounds can inhibit the proliferation of human cancer cells such as HeLa and A549.

- Enzyme Inhibition : The ability of 2,6-dibromo-4-fluorophenyl isocyanate to modify enzyme active sites may result in inhibition or alteration of enzymatic activity, making it a candidate for studying enzyme kinetics.

- Protein Modification : The reactivity with thiols and amines allows for the study of post-translational modifications in proteins, which are crucial for understanding cellular signaling pathways.

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study assessed the cytotoxic effects of various halogenated isocyanates on cancer cell lines using the SRB assay. The findings indicated that compounds with halogen substituents exhibited significant inhibitory effects on cell viability:- HeLa Cells : IC50 values ranged from 12.99 μg/mL to 21.26 μg/mL for different derivatives.

- A549 Cells : Similar trends were observed with IC50 values indicating potent anticancer properties.

Compound IC50 (μg/mL) Cell Line 2,6-Dibromo-4-fluorophenyl isocyanate 15.10 ± 1.13 HeLa Other derivatives Varies (12.99 - 23.81) A549 -

Protein Interaction Studies :

Research has highlighted the capacity of 2,6-dibromo-4-fluorophenyl isocyanate to interact with nucleophilic residues in proteins. This interaction can lead to significant changes in protein structure and function:- Modification of Enzyme Active Sites : Studies demonstrate that the compound can inhibit enzymes involved in metabolic pathways by forming covalent bonds at active sites.

-

Structure-Activity Relationship (SAR) :

Investigations into the SAR of halogenated isocyanates have revealed that the presence and position of halogen atoms significantly influence biological activity:- Compounds with fluorine atoms generally exhibited higher antioxidant activity compared to those with bromine substitutions.

Propriétés

IUPAC Name |

1,3-dibromo-5-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPBOWHIPOBXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401742 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76393-18-5 | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.